3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
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Overview
Description
3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound with a unique structure that combines a chlorophenyl group, a thiophene ring, and a benzimidazoquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives .
Scientific Research Applications
3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazoquinazolinone derivatives with different substituents on the phenyl and thiophene rings. Examples include:
- 3-(4-bromophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
- 3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one .
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H18ClN3OS |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-12-thiophen-2-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C24H18ClN3OS/c25-16-9-7-14(8-10-16)15-12-18-22(20(29)13-15)23(21-6-3-11-30-21)28-19-5-2-1-4-17(19)26-24(28)27-18/h1-11,15,23H,12-13H2,(H,26,27) |
InChI Key |
BZZXKWMOGQKOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC4=CC=CC=C4N3C2C5=CC=CS5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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